molecular formula C19H15ClFNO2 B11943370 3-(5-(3-Chlorophenyl)-2-furyl)-N-(4-fluorophenyl)propanamide CAS No. 853312-69-3

3-(5-(3-Chlorophenyl)-2-furyl)-N-(4-fluorophenyl)propanamide

Katalognummer: B11943370
CAS-Nummer: 853312-69-3
Molekulargewicht: 343.8 g/mol
InChI-Schlüssel: OIWGTJAFEJDXAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-(3-Chlorophenyl)-2-furyl)-N-(4-fluorophenyl)propanamide is a synthetic organic compound characterized by the presence of chlorophenyl, furyl, and fluorophenyl groups

Vorbereitungsmethoden

The synthesis of 3-(5-(3-Chlorophenyl)-2-furyl)-N-(4-fluorophenyl)propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as chlorophenyl and fluorophenyl derivatives, followed by their coupling with furyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

3-(5-(3-Chlorophenyl)-2-furyl)-N-(4-fluorophenyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

3-(5-(3-Chlorophenyl)-2-furyl)-N-(4-fluorophenyl)propanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(5-(3-Chlorophenyl)-2-furyl)-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

3-(5-(3-Chlorophenyl)-2-furyl)-N-(4-fluorophenyl)propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

853312-69-3

Molekularformel

C19H15ClFNO2

Molekulargewicht

343.8 g/mol

IUPAC-Name

3-[5-(3-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide

InChI

InChI=1S/C19H15ClFNO2/c20-14-3-1-2-13(12-14)18-10-8-17(24-18)9-11-19(23)22-16-6-4-15(21)5-7-16/h1-8,10,12H,9,11H2,(H,22,23)

InChI-Schlüssel

OIWGTJAFEJDXAN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.